
N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide, also known as ENPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ENPA belongs to the class of acrylamide derivatives and has been shown to possess a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to possess anti-microbial properties and has been used in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized on a large scale. It has been extensively studied for its potential applications in scientific research and has been shown to possess a wide range of biological activities. However, this compound also has some limitations. It is a synthetic compound and may not accurately reflect the biological activity of natural compounds. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications in scientific research.
Zukünftige Richtungen
There are several future directions for the study of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, and further research is needed to explore its potential use in the development of new drugs and therapies for various diseases. In addition, this compound may have potential applications in the development of new antibiotics, and further research is needed to explore this potential.
Synthesemethoden
The synthesis of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 2-ethyl-6-methylphenylamine with acryloyl chloride in the presence of a base. The resulting product is then further reacted with 4-nitrophenylhydrazine to form this compound. The synthesis of this compound is a relatively simple process and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been used in the development of new drugs and therapies for various diseases, including cancer and inflammation.
Eigenschaften
IUPAC Name |
(E)-N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-15-6-4-5-13(2)18(15)19-17(21)12-9-14-7-10-16(11-8-14)20(22)23/h4-12H,3H2,1-2H3,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRJGRJSTGIFLH-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
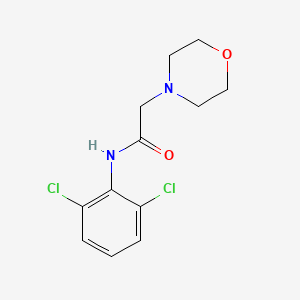
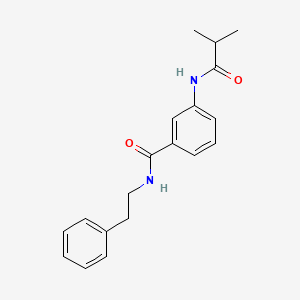

![4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine](/img/structure/B5794392.png)
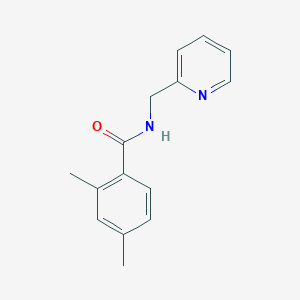
![N'-[(3,4-diethoxybenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B5794410.png)
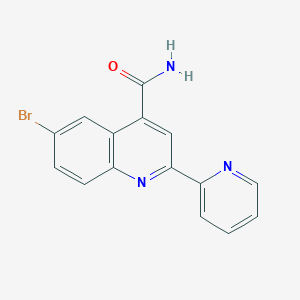
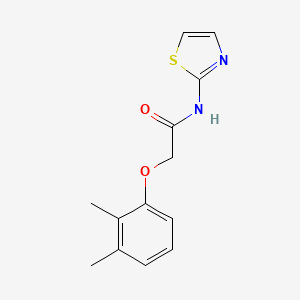
![methyl 4-(3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-6-yl)benzoate](/img/structure/B5794432.png)
![4-[(2,3-dimethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5794437.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5794441.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794449.png)

![1-ethyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5794474.png)
